1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol
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Overview
Description
1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents under acidic conditions.
Attachment of the Methoxyphenoxyethyl Group: The methoxyphenoxyethyl group can be introduced through a nucleophilic substitution reaction using 3-methoxyphenol and an appropriate alkylating agent.
Formation of the Butanol Chain: The butanol chain can be attached via a Grignard reaction or other suitable alkylation methods.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to the biological activities of benzimidazole derivatives.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure and similar biological activities.
2-(2-Methoxyphenoxy)ethylbenzimidazole: A closely related compound with a similar structure but lacking the butanol chain.
Carvedilol Related Compound A: A compound with a similar methoxyphenoxyethyl group but different core structure.
Uniqueness: 1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is unique due to its specific combination of a benzimidazole core, methoxyphenoxyethyl group, and butanol chain, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-7-19(23)20-21-17-10-4-5-11-18(17)22(20)12-13-25-16-9-6-8-15(14-16)24-2/h4-6,8-11,14,19,23H,3,7,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIARJQCCMJYSAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC(=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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